Microbiological Superiority of Cyclohexadienyl-Derived Cephalosporins over Aromatic Phenylglycine Analogs
In a direct head-to-head comparison of cephalosporins synthesized from the target compound's parent acid, D-2-(1,4-cyclohexadienyl)glycine, versus those from D-phenylglycine, the 1,4-cyclohexadienyl analog demonstrated superior activity against specific Gram-negative bacteria. For instance, against Salmonella schottmuelleri, the 1,4-cyclohexadienyl-derived desacetoxycephalosporin (III) showed an MIC of 0.10 µg/mL, whereas the aromatic phenylglycine analog was markedly less effective, with an MIC of >50.0 µg/mL [1]. This represents a greater than 500-fold improvement in potency.
| Evidence Dimension | In vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | MIC of 0.10 µg/mL against Salmonella schottmuelleri for the desacetoxycephalosporin (III) derived from D-2-(1,4-cyclohexadienyl)glycine. |
| Comparator Or Baseline | MIC of >50.0 µg/mL against Salmonella schottmuelleri for the analogous cephalosporin derived from D-phenylglycine. |
| Quantified Difference | Over 500-fold difference in MIC. |
| Conditions | In vitro microbiological assay comparing 7-[D-2-amino-2-(1,4-cyclohexadienyl)acetamido] cephalosporanic acid and its desacetoxy analog with other cephalosporins. |
Why This Matters
This demonstrates that procuring the incorrect chiral acid chloride precursor would yield an antibiotic with a fundamentally different and clinically inadequate spectrum of activity, particularly for Gram-negative infections.
- [1] Dolfini, J. E., Applegate, H. E., Bach, G., Basch, H., Bernstein, J., Schwartz, J., & Weisenborn, F. L. (1971). A new class of semisynthetic penicillins and cephalosporins derived from D-2-(1,4-cyclohexadienyl)glycine. Journal of Medicinal Chemistry, 14(2), 117-119. View Source
